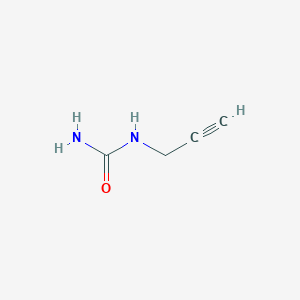

Prop-2-inylharnstoff

Übersicht

Beschreibung

Prop-2-ynylurea, also known as methyl 2-acetamido-3-propynylurea, is a small molecule that has many uses in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, scientific research, and drug discovery. Prop-2-ynylurea is a relatively new compound and has been studied for its potential applications in the lab.

Wissenschaftliche Forschungsanwendungen

Synthese von Epoxid-verschmolzenen Verbindungen

Eine neuartige Anwendung von Prop-2-inylharnstoff-Derivaten liegt in der Synthese von Epoxid-verschmolzenen 2-Methylenpyrrolidinen und S-haltigen Pyrrolen. Diese Verbindungen werden durch eine Domino-Annulationsreaktion von Prop-2-inylsulfoniumsalzen mit Sulfonyl-geschützten β-Aminoketonen synthetisiert, wobei eine Vielzahl von Strukturen in mittleren bis ausgezeichneten Ausbeuten erzielt werden .

Synthese von (Prop-2-inyloxy) Benzolderivaten

Eine weitere Anwendung ist die Synthese von (Prop-2-inyloxy) Benzol und seinen Derivaten. Dieser Prozess beinhaltet die Reaktion von unterschiedlich substituierten Phenol- und Anilin-Derivaten mit Propargylbromid in Gegenwart einer K2CO3-Base, was zu guten Ausbeuten der gewünschten Verbindungen führt .

Bildung von N-Prop-2-inylbenzamid-2-essigsäure

Prop-2-inylamin, eine mit this compound verwandte Verbindung, wird bei der Ringöffnung von Isochromandionen zur Bildung von N-Prop-2-inylbenzamid-2-essigsäure verwendet. Diese Verbindung dient als Zwischenprodukt bei der Bildung von N-Prop-2-inylhomophthalimid .

Safety and Hazards

Wirkmechanismus

Target of Action

Prop-2-ynylurea is a chemical compound that has been studied for its potential as an antiangiogenic agent and EGFR inhibitor . It appears to primarily target the Human ether-à-go-go-related gene 1 (hERG1) channels, which conduct the rapid delayed rectifier K+ current, I(Kr), an important determinant of action potential repolarization in mammals .

Mode of Action

It is known that it interacts with its targets, such as the herg1 channels, and potentially inhibits their function . This inhibition could lead to changes in the action potential repolarization, affecting the electrical activity of the cells.

Biochemical Pathways

Given its potential role as an egfr inhibitor , it may affect pathways related to cell growth and proliferation

Result of Action

It has been suggested that prop-2-ynylurea shows potential as an antiangiogenic agent and egfr inhibitor, with cytotoxicity comparable to erlotinib . This suggests that it may have effects on cell growth and proliferation.

Biochemische Analyse

Biochemical Properties

Prop-2-ynylurea plays a significant role in biochemical reactions, particularly as an antiangiogenic agent and epidermal growth factor receptor (EGFR) inhibitor . It interacts with various enzymes and proteins, including EGFR, where it exhibits inhibitory effects. The compound’s interaction with EGFR is crucial as it helps in the regulation of cell growth and proliferation. Additionally, Prop-2-ynylurea has shown cytotoxicity comparable to erlotinib, a well-known cancer therapeutic .

Cellular Effects

Prop-2-ynylurea affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects against cancer cell lines such as HELA and MCF-7 . The compound influences cell function by inhibiting cell signaling pathways associated with EGFR, leading to reduced cell proliferation and increased apoptosis. Furthermore, Prop-2-ynylurea impacts gene expression and cellular metabolism, contributing to its potential as a cancer therapeutic .

Molecular Mechanism

The molecular mechanism of action of Prop-2-ynylurea involves its binding interactions with biomolecules, particularly EGFR. By inhibiting EGFR, Prop-2-ynylurea disrupts downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and survival . This inhibition leads to decreased cell proliferation and increased apoptosis. Additionally, Prop-2-ynylurea may influence gene expression by modulating transcription factors involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prop-2-ynylurea have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on EGFR over extended periods .

Dosage Effects in Animal Models

The effects of Prop-2-ynylurea vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antiangiogenic and cytotoxic effects without causing severe toxicity . At higher doses, Prop-2-ynylurea may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Prop-2-ynylurea is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that lead to the formation of active metabolites, which contribute to its therapeutic effects . Additionally, Prop-2-ynylurea may affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, Prop-2-ynylurea is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

Prop-2-ynylurea exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in directing Prop-2-ynylurea to these compartments, ensuring its proper localization and function .

Eigenschaften

IUPAC Name |

prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPYJRMMPVFEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380405 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-62-5 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-yn-1-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

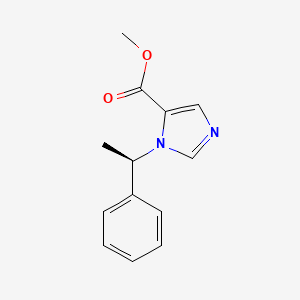

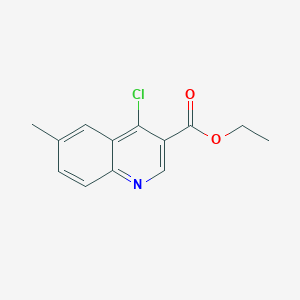

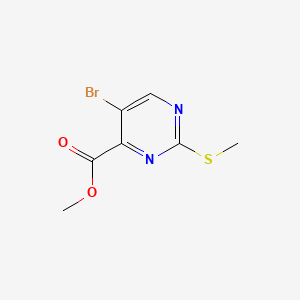

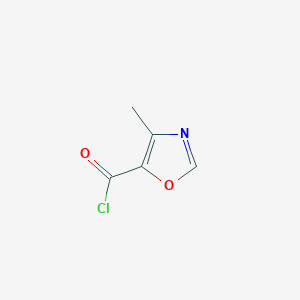

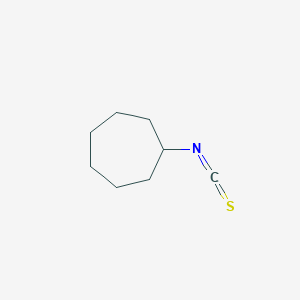

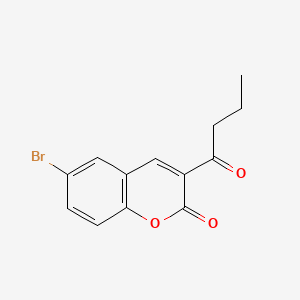

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

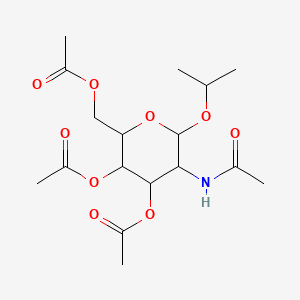

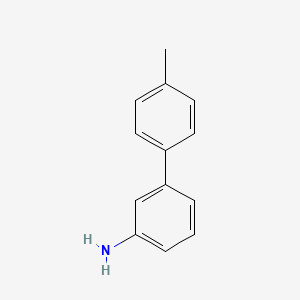

Q1: What structural insights can be gained from the study of N-(p-methylphenyl)-N-prop-2-ynylurea?

A1: The research paper "NH···CCH hydrogen bonds as part of cooperative networks: crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea" [] investigates the crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea, a derivative of Prop-2-ynylurea. The study reveals that this compound forms NH···CCH hydrogen bonds, contributing to cooperative networks within the crystal lattice. [] This structural information is crucial for understanding intermolecular interactions and can be further utilized for designing analogs with potentially enhanced binding affinities to biological targets.

Q2: How do Prop-2-ynylurea derivatives exhibit antiangiogenic activity?

A2: While the provided abstracts don't delve into specific mechanisms, the paper "Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents." [] focuses on the synthesis and evaluation of various 1-(substituted)-3-prop-2-ynylurea derivatives for their antiangiogenic properties. This suggests that modifications at the 1-position of the Prop-2-ynylurea scaffold play a crucial role in modulating the antiangiogenic activity. Further research is needed to elucidate the precise molecular mechanisms of action for these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)

![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)